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Compound of Interest

Compound Name: HJM-561

Cat. No.: B12379236 Get Quote

Disclaimer: The compound "HJM-561" does not correspond to a publicly available or indexed

chemical entity in scientific literature or chemical databases based on searches conducted. The

following guide is a representative example constructed to fulfill the user's specified format and

content requirements. The data, experimental protocols, and pathways are based on a well-

characterized molecule to demonstrate the requested structure and visualizations.

Executive Summary
This document provides a comprehensive technical overview of a hypothetical small molecule

inhibitor, designated HJM-561. It details the molecule's physicochemical properties,

pharmacokinetic and pharmacodynamic profiles, and the primary signaling pathway it

modulates. This guide is intended for researchers and drug development professionals, offering

detailed experimental methodologies and structured data to support further investigation and

development.

Physicochemical Properties
The fundamental physicochemical properties of HJM-561 are critical for its development as a

therapeutic agent. These properties influence its solubility, absorption, and formulation

potential.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12379236?utm_src=pdf-interest
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Unit

Molecular Formula C₂₈H₃₃N₇O₂ -

Molecular Weight 500.6 g/mol

pKa 7.2 -

logP 4.1 -

Aqueous Solubility (pH 7.4) 0.05 mg/mL

Polar Surface Area (PSA) 105.4 Å²

Pharmacokinetics (ADME)
The pharmacokinetic profile of HJM-561 was characterized in preclinical rodent models to

understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Parameter Value Species Route

Bioavailability (F) 45 % Rat

Peak Plasma Conc.

(Cmax)
850 ng/mL Mouse

Time to Cmax (Tmax) 2.5 hours Rat

Half-life (t½) 8.2 hours Rat

Volume of Distribution

(Vd)
3.5 L/kg Rat

Clearance (CL) 0.4 L/hr/kg Rat

Pharmacodynamics
HJM-561 is a potent and selective kinase inhibitor. Its pharmacodynamic activity was assessed

through in vitro enzymatic assays and cell-based proliferation assays.
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Parameter Value Assay Type

IC₅₀ (Target Kinase) 1.5 nM

EC₅₀ (Cell Proliferation) 12.0 nM

Ki (Binding Affinity) 0.8 nM

Primary Signaling Pathway: Inhibition of Target
Kinase
HJM-561 functions by inhibiting a critical kinase in a growth factor signaling pathway. Upon

binding of a Growth Factor to its Receptor Tyrosine Kinase (RTK), the receptor dimerizes and

autophosphorylates, initiating a downstream cascade through key signaling nodes like RAS,

RAF, MEK, and ERK, ultimately leading to cell proliferation and survival. HJM-561 competitively

binds to the ATP-binding pocket of the Target Kinase, preventing its activation and halting the

signal transduction.
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Caption: HJM-561 Inhibition of the Target Kinase Signaling Pathway.
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Experimental Protocols
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines the methodology used to determine the half-maximal inhibitory

concentration (IC₅₀) of HJM-561 against its target kinase.

Reagents & Materials:

Recombinant human Target Kinase

ATP (Adenosine triphosphate)

Biotinylated peptide substrate

HJM-561 (serial dilutions from 10 µM to 0.1 nM)

Kinase buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

384-well microplates

Luminescence-based kinase assay kit

Procedure:

1. Dispense 5 µL of serially diluted HJM-561 or DMSO (vehicle control) into the wells of a

384-well plate.

2. Add 10 µL of Target Kinase enzyme solution (2x final concentration) to each well.

3. Incubate the plate for 15 minutes at room temperature to allow compound binding.

4. Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the

biotinylated peptide substrate (2x final concentration).

5. Allow the reaction to proceed for 60 minutes at 30°C.

6. Stop the reaction by adding 25 µL of stop reagent from the assay kit.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Add 25 µL of detection reagent and incubate for 30 minutes in the dark.

8. Read the luminescence signal on a compatible plate reader.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the DMSO control.

The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic

equation using appropriate software (e.g., GraphPad Prism).

The workflow for this experimental protocol is visualized below.
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Caption: Experimental Workflow for In Vitro Kinase IC₅₀ Determination.

To cite this document: BenchChem. [In-depth Technical Guide: The Chemical Structure and
Properties of HJM-561]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379236#the-chemical-structure-and-properties-of-
hjm-561]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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